REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:12]=[O:13])[C:5]2[CH2:6][CH2:7][CH2:8][C:9]=2[C:10]=1[OH:11].[C:14](=O)([O-])[O-].[K+].[K+].CI.O>CN(C)C=O>[CH3:14][O:11][C:10]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5]=2[C:4]([CH:12]=[O:13])=[CH:3][C:2]=1[CH3:1] |f:1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=2CCCC2C1O)C=O
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 25-30° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0° C
|
Type
|
EXTRACTION
|
Details
|
extracted with Ethylacetate (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The Ethylacetate layer was dried over Sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crude mass which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
DISTILLATION
|
Details
|
The fractions were distilled under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=2CCCC12)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 88.9% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |